Yohimbine

Beschreibung

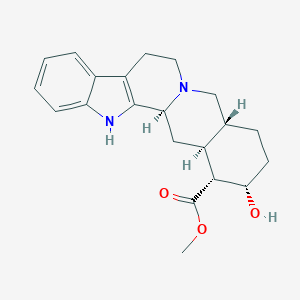

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXFZZNTVWLAY-SCYLSFHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040130 | |

| Record name | Yohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.48e-01 g/L | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

146-48-5, 37247-87-3 | |

| Record name | Yohimbine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amberlite CG 400 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037247873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yohimbine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Yohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yohimbine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YOHIMBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y49VWD90Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241 °C | |

| Record name | Yohimbine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

yohimbine mechanism of action on alpha-2 adrenergic receptors

An In-depth Technical Guide on the Core Mechanism of Action of Yohimbine on Alpha-2 Adrenergic Receptors

Introduction

Yohimbine is a naturally occurring indole alkaloid derived from the bark of the Pausinystalia yohimbe tree.[1][2] It is a well-characterized and potent antagonist of alpha-2 (α2) adrenergic receptors.[1][2][3][4] This technical guide provides a detailed examination of the molecular mechanisms through which yohimbine exerts its effects on these receptors, intended for researchers, scientists, and drug development professionals. The primary pharmacological action of yohimbine is the selective blockade of presynaptic and postsynaptic α2-adrenergic receptors, which leads to an increase in the release of norepinephrine from sympathetic neurons.[2][3][5][6][7][8]

Core Mechanism: Antagonism of Alpha-2 Adrenergic Receptors

The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release.[9] There are three main subtypes: α2A, α2B, and α2C.[1][10][11] These receptors are typically located on presynaptic nerve terminals and function as autoreceptors. When activated by their endogenous ligands, norepinephrine and epinephrine, they initiate a negative feedback loop that inhibits further neurotransmitter release.[2][3][5][12]

Yohimbine functions as a competitive antagonist at these α2-receptors.[3][5] By binding to the receptor, it prevents norepinephrine from binding and activating the receptor's inhibitory signaling pathway. This blockade of the negative feedback mechanism results in an increased release of norepinephrine into the synaptic cleft, leading to enhanced sympathetic nervous system activity.[2][3][5]

Signaling Pathway

-

Agonist Binding: When an agonist like norepinephrine binds to the α2-receptor, it induces a conformational change in the receptor.

-

G-Protein Dissociation: The Gαi-GTP complex dissociates from the βγ-subunits.

Yohimbine, as an antagonist, binds to the α2-receptor but does not induce the conformational change necessary for G-protein activation. It competitively blocks agonist binding, thereby preventing the entire downstream signaling cascade that leads to the inhibition of adenylyl cyclase. The result is a disinhibition of adenylyl cyclase activity and a subsequent prevention of the decrease in cAMP levels.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of α2AR trafficking and signaling by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mianserin - Wikipedia [en.wikipedia.org]

- 13. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]

- 14. diva-portal.org [diva-portal.org]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

The Pharmacological Maze: A Technical Guide to Yohimbine and its Diastereoisomers

For Researchers, Scientists, and Drug Development Professionals

Yohimbine, an indole alkaloid extracted from the bark of the Pausinystalia johimbe tree, has a long and varied history of use, from traditional aphrodisiac to a pharmacological tool in veterinary medicine.[1][2] Its complex pharmacological profile, however, extends far beyond these applications, offering a compelling case study in stereoisomer-dependent receptor interactions. This technical guide provides an in-depth exploration of the pharmacological properties of yohimbine and its principal diastereoisomers—rauwolscine (also known as α-yohimbine) and corynanthine—with a focus on their differential effects on adrenergic and serotonergic systems.[3][4][5]

This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Pharmacological Profiles: A Tale of Three Isomers

Yohimbine and its diastereoisomers share the same chemical formula (C₂₁H₂₆N₂O₃) but differ in the three-dimensional arrangement of their atoms.[1] This stereochemical variation dramatically influences their receptor binding affinities and functional activities, leading to distinct physiological effects.

Yohimbine and Rauwolscine: The Alpha-2 Adrenergic Antagonists

Yohimbine and rauwolscine are potent and selective antagonists of α2-adrenergic receptors.[4][6] By blocking these presynaptic autoreceptors, they inhibit the negative feedback mechanism that normally suppresses norepinephrine release, leading to increased synaptic concentrations of this neurotransmitter and enhanced sympathetic outflow.[7] This mechanism underlies their stimulant and purported aphrodisiac effects.[1][2] Both yohimbine and rauwolscine also exhibit partial agonist activity at 5-HT1A receptors.[8][9][10][11]

Corynanthine: The Alpha-1 Selective Antagonist

In stark contrast to its isomers, corynanthine displays a preferential affinity for α1-adrenergic receptors, acting as an antagonist.[4][6][12] This selectivity results in a depressant rather than a stimulant effect, contributing to the antihypertensive properties observed in some Rauwolfia extracts.[5]

Quantitative Data Summary

The following tables provide a comparative summary of the binding affinities (Ki) and functional potencies (pA2, IC50) of yohimbine, rauwolscine, and corynanthine for key adrenergic and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Adrenergic Receptor Binding Affinities (Ki in nM)

| Compound | α1A | α1B | α1D | α2A | α2B | α2C | Species | Reference |

| Yohimbine | ~200 | ~160 | 52 | 1.4 | 7.1 | 0.88 | Human, Rat | [1][3] |

| Rauwolscine | - | - | - | 1.81 | 0.96 | - | Human | [4] |

| Corynanthine | Selectivity Ratio (α1/α2) ~10 | - | - | - | - | - | - | [6] |

Table 2: Serotonin Receptor Binding Affinities and Functional Data

| Compound | Receptor | Action | Ki (nM) | IC50 (µM) | Species | Reference |

| Yohimbine | 5-HT1A | Partial Agonist | 690 | 4.6 | Human | [8] |

| Yohimbine | 5-HT1B | Antagonist | - | - | - | [11] |

| Yohimbine | 5-HT1D | Antagonist | - | - | - | [11] |

| Yohimbine | 5-HT2A | Antagonist | - | - | - | |

| Yohimbine | 5-HT2B | Antagonist | - | - | - | [3] |

| Rauwolscine | 5-HT1A | Partial Agonist | 158 | 1.5 | Human | [8] |

| Rauwolscine | 5-HT2A | Antagonist | - | - | - | [13] |

| Rauwolscine | 5-HT2B | Antagonist | - | - | - | [13] |

| Corynanthine | 5-HT receptors | Agonist properties suggested | - | - | Rabbit | [14] |

Note: Quantitative binding data for corynanthine at serotonin receptor subtypes is limited in the reviewed literature.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol is a generalized procedure based on common methodologies for determining the binding affinity of yohimbine and its diastereoisomers to α2-adrenergic receptors.[3]

1. Materials:

- Test Compounds: Yohimbine, rauwolscine, corynanthine.

- Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine.

- Receptor Source: Membranes from cells or tissues expressing α2-adrenergic receptors (e.g., human platelets, bovine cerebral cortex).[3]

- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

- Non-specific Binding Control: High concentration of a non-radiolabeled α2-adrenergic antagonist (e.g., phentolamine).

- Glass fiber filters (e.g., Whatman GF/B).

- Scintillation fluid and vials.

- Cell harvester and scintillation counter.

2. Procedure:

- Membrane Preparation: Homogenize the receptor source tissue or cells in an appropriate buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.

- Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

- Total Binding: Radioligand + Membrane Preparation.

- Non-specific Binding: Radioligand + Membrane Preparation + Non-specific Binding Control.

- Competitor Binding: Radioligand + Membrane Preparation + varying concentrations of the test compound (yohimbine, rauwolscine, or corynanthine).

- Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

- Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the competitor concentration.

- Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Functional Assay: Inhibition of Adenylyl Cyclase by 5-HT1A Receptor Partial Agonism

This protocol outlines a method to assess the functional activity of yohimbine and rauwolscine as partial agonists at the 5-HT1A receptor.[8]

1. Materials:

- Test Compounds: Yohimbine, rauwolscine.

- Cell Line: CHO cells stably transfected with the human 5-HT1A receptor cDNA.

- Adenylyl Cyclase Stimulator: Forskolin.

- Assay Buffer: Containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).

- cAMP assay kit (e.g., ELISA-based or radioimmunoassay).

2. Procedure:

- Cell Culture and Membrane Preparation: Culture the transfected CHO cells and prepare membranes as described in the radioligand binding assay protocol.

- Adenylyl Cyclase Assay:

- Pre-incubate the cell membranes with varying concentrations of the test compounds (yohimbine or rauwolscine) or a known 5-HT1A agonist (e.g., 8-OH-DPAT) as a positive control.

- Initiate the adenylyl cyclase reaction by adding the assay buffer containing forskolin and ATP.

- Incubate at 30°C for a defined period (e.g., 15 minutes).

- Terminate the reaction by heating or adding a stop solution.

- cAMP Quantification: Centrifuge the samples and measure the amount of cAMP produced in the supernatant using a suitable cAMP assay kit.

3. Data Analysis:

- Plot the amount of cAMP produced as a function of the log concentration of the test compound.

- Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of forskolin-stimulated adenylyl cyclase activity.

- Compare the maximal inhibition produced by the test compounds to that of a full agonist to determine their relative efficacy and confirm their partial agonist nature.

Signaling Pathways

The distinct receptor profiles of yohimbine and its diastereoisomers translate into the activation of different intracellular signaling cascades.

Yohimbine/Rauwolscine: α2-Adrenergic Receptor Antagonism

Yohimbine and rauwolscine block the Gi-coupled α2-adrenergic receptor, thereby disinhibiting adenylyl cyclase. This leads to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to an increase in norepinephrine release.

Corynanthine: α1-Adrenergic Receptor Antagonism

Corynanthine acts as an antagonist at Gq-coupled α1-adrenergic receptors. By blocking these receptors, it prevents the activation of Phospholipase C (PLC), which would normally lead to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in the inhibition of calcium release from the endoplasmic reticulum and a reduction in Protein Kinase C (PKC) activation, ultimately leading to smooth muscle relaxation.

Yohimbine/Rauwolscine: 5-HT1A Receptor Partial Agonism

Yohimbine and rauwolscine act as partial agonists at the Gi-coupled 5-HT1A receptor. This leads to a submaximal inhibition of adenylyl cyclase, resulting in a modest decrease in cAMP levels and a subsequent reduction in PKA activity.

Conclusion

The pharmacological profiles of yohimbine and its diastereoisomers, rauwolscine and corynanthine, provide a striking example of how subtle changes in stereochemistry can lead to profound differences in receptor selectivity and physiological effects. While yohimbine and rauwolscine are primarily recognized as potent α2-adrenergic antagonists with additional partial agonist activity at 5-HT1A receptors, corynanthine distinguishes itself as a selective α1-adrenergic antagonist. This detailed understanding of their molecular interactions is crucial for the rational design of more selective pharmacological agents and for interpreting the complex effects of herbal preparations containing these alkaloids. Further research is warranted to fully elucidate the therapeutic potential and safety profiles of these fascinating natural products.

References

- 1. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. [3H]rauwolscine behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rauwolscine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 10. benchchem.com [benchchem.com]

- 11. Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Corynanthine | 483-10-3 | FC71579 | Biosynth [biosynth.com]

- 13. Rauwolscine [medbox.iiab.me]

- 14. Endogenous noradrenaline as modulator of hippocampal serotonin (5-HT)-release. Dual effects of yohimbine, rauwolscine and corynanthine as alpha-adrenoceptor antagonists and 5-HT-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Adrenergic Modulation: A Technical Guide to Yohimbine from Pausinystalia yohimbe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yohimbine, an indole alkaloid derived predominantly from the bark of the African tree Pausinystalia yohimbe, has garnered significant scientific interest due to its potent and selective alpha-2 adrenergic receptor antagonism. This technical guide provides an in-depth overview of yohimbine's natural sources, with a quantitative comparison of its concentration in various parts of the P. yohimbe plant. Furthermore, this document details comprehensive experimental protocols for the extraction, purification, and analysis of yohimbine, catering to the needs of researchers and drug development professionals. The guide also elucidates the molecular mechanism of yohimbine's action through a detailed description of the alpha-2 adrenergic signaling pathway, visualized with a corresponding diagram.

Introduction to Yohimbine and its Primary Source

Yohimbine is a naturally occurring alkaloid with a long history of use in traditional medicine, primarily as an aphrodisiac.[1] Chemically, it is classified as an indole alkaloid. The primary and most commercially significant source of yohimbine is the bark of the evergreen tree Pausinystalia yohimbe (family Rubiaceae), native to the tropical rainforests of West and Central Africa.[2][3] While yohimbine is the principal bioactive compound, the bark of P. yohimbe contains a complex mixture of at least 55 different indole alkaloids, with yohimbine constituting approximately 10-15% of the total alkaloid content.[2][4]

Quantitative Distribution of Yohimbine in Pausinystalia yohimbe

The concentration of yohimbine varies significantly across different parts of the Pausinystalia yohimbe tree. The bark is the primary repository of this alkaloid, with the highest concentrations found in the root bark and the bark of the main trunk (bole).[5] The alkaloid content generally decreases in the bark of the branches and is found in very low concentrations in the leaves.[5] The age of the plant and the specific harvesting location can also influence the yohimbine content.

Table 1: Quantitative Analysis of Yohimbine in Pausinystalia yohimbe

| Plant Part | Reported Yohimbine Concentration (mg/g of dried material) | Method of Analysis |

| Bark (General) | 7 - 115 | HPLC-UV, HPLC-APCI/MS, HPLC-ESI/MS, GC-MS[6][7] |

| ~10 (typical) | GC-MS, HPLC[6][7] | |

| 0.1 - 9.1 (in commercial raw materials) | UPLC-UV-MS[7] | |

| Root Bark | Highest Concentration | General Observation[5] |

| Bole Bark | High Concentration | General Observation[5] |

| Branch Bark | Lower Concentration | General Observation[5] |

| Leaves | Very Low Concentration | General Observation[5] |

Extraction and Purification of Yohimbine

The extraction and purification of yohimbine from P. yohimbe bark is a multi-step process critical for obtaining a high-purity compound for research and pharmaceutical applications. The general workflow involves extraction of the crude alkaloids, followed by purification to isolate yohimbine from other co-extracted compounds.

Caption: General workflow for the extraction and purification of yohimbine.

Experimental Protocols for Extraction

Solvent extraction is a common method that utilizes organic solvents to dissolve yohimbine from the powdered bark.

-

Protocol:

-

Preparation: Grind the dried P. yohimbe bark to a fine powder (e.g., 20-60 mesh).[8]

-

Extraction: Macerate or reflux the powdered bark with a suitable solvent. Common solvents include methanol, ethanol, or an acidified ethanol solution (e.g., 50% ethanol with 0.05 mol/L sulfuric acid).[9][10][11]

-

Solvent-to-Solid Ratio: Typically ranges from 5:1 to 20:1 (v/w).[8][10]

-

Temperature: Can range from room temperature to the boiling point of the solvent (e.g., 70-85°C for ethanol reflux).[8][12]

-

Duration: Varies from a few hours to several days, often performed in multiple cycles for complete extraction.[10]

-

-

Filtration: Filter the mixture to separate the liquid extract from the solid plant material.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude extract.

-

This method leverages the basic nature of alkaloids to separate them from other plant constituents.

-

Protocol:

-

Alkalinization: Moisten the powdered bark with an alkaline solution (e.g., ammonia water, sodium carbonate) to convert alkaloidal salts into their free base form.[13][14]

-

Organic Solvent Extraction: Extract the alkalinized plant material with a non-polar organic solvent such as chloroform or ether.[13][14]

-

Acidification: Shake the organic extract with a dilute aqueous acid (e.g., sulfuric acid, hydrochloric acid). The yohimbine will form a salt and move into the aqueous layer.[13][14]

-

Basification and Re-extraction: Make the aqueous layer alkaline with a base (e.g., ammonia) to precipitate the free yohimbine base.[13][14]

-

Final Extraction: Extract the precipitated yohimbine with an organic solvent.

-

Concentration: Evaporate the organic solvent to yield the crude alkaloid extract.

-

SFE is a green technology that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.

-

Protocol:

-

Preparation: Place the powdered bark into a high-pressure extraction vessel.[15]

-

Extraction: Introduce supercritical CO2 into the vessel. The temperature and pressure are critical parameters that need to be optimized.[15][16] This method can be highly selective for yohimbine.[15][16]

-

Separation: After extraction, the pressure is reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted yohimbine.[15]

-

UAE utilizes the energy of ultrasonic waves to enhance the extraction process.

-

Protocol:

-

Preparation: Suspend the powdered bark in the chosen solvent (e.g., acidified 50% ethanol).[9]

-

Ultrasonication: Subject the mixture to ultrasonic waves at a specific frequency and power (e.g., 200W) for a defined period (e.g., 180 minutes).[9]

-

Post-Extraction: Follow with filtration and concentration steps as in conventional solvent extraction.

-

Experimental Protocol for Purification: Column Chromatography

Column chromatography is a widely used method for purifying yohimbine from the crude extract.

-

Protocol:

-

Stationary Phase: Pack a chromatography column with a suitable adsorbent, such as silica gel or a macroporous resin.[8][17]

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity. For instance, a gradient of ethanol in water (e.g., 5-60%) can be used to elute the adsorbed compounds from a resin column.[8]

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis: Analyze the fractions using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure yohimbine.

-

Concentration: Combine the pure fractions and evaporate the solvent to obtain purified yohimbine. Recrystallization from a suitable solvent (e.g., ethanol-water mixture) can be performed for further purification.[8]

-

Mechanism of Action: Alpha-2 Adrenergic Receptor Antagonism

Yohimbine's primary pharmacological effect is its potent and selective antagonism of alpha-2 adrenergic receptors.[15][18][19] These receptors are G-protein coupled receptors (GPCRs) that are primarily located on presynaptic nerve terminals in the central and peripheral nervous systems.[18]

The binding of the endogenous agonists, norepinephrine and epinephrine, to alpha-2 adrenergic receptors activates an inhibitory G-protein (Gi). The alpha subunit of the Gi protein then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[20][21] This serves as a negative feedback mechanism, reducing the further release of norepinephrine from the presynaptic neuron.[18]

Yohimbine acts as a competitive antagonist at these alpha-2 adrenergic receptors, blocking the binding of norepinephrine and epinephrine.[18] This inhibition of the negative feedback loop results in an increased release of norepinephrine into the synaptic cleft, leading to enhanced sympathetic nervous system activity.[18]

Caption: Yohimbine's antagonism of the presynaptic α2-adrenergic receptor.

The increased concentration of norepinephrine in the synapse leads to the various physiological effects associated with yohimbine, including increased heart rate, blood pressure, and effects on the central nervous system.

Conclusion

This technical guide has provided a comprehensive overview of yohimbine, with a focus on its primary natural source, Pausinystalia yohimbe. The quantitative data presented highlights the bark as the most significant source of this alkaloid. The detailed experimental protocols for extraction and purification offer a practical resource for researchers in the field. Furthermore, the elucidation of yohimbine's mechanism of action as an alpha-2 adrenergic receptor antagonist, supported by a clear signaling pathway diagram, provides a fundamental understanding of its pharmacological properties. This information serves as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and the development of new therapeutic agents.

References

- 1. Understand the extraction process of yohimbine bark extract. [plantextractwholesale.com]

- 2. Yohimbine - Wikipedia [en.wikipedia.org]

- 3. globinmed.com [globinmed.com]

- 4. researchgate.net [researchgate.net]

- 5. Pausinystalia johimbe [prota.prota4u.org]

- 6. food.ec.europa.eu [food.ec.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. CN102863439A - Method for extracting yohimbine hydrochloride from yohimbe barks - Google Patents [patents.google.com]

- 9. CN102002039A - Method for extracting yohimbine from yohimbine bark - Google Patents [patents.google.com]

- 10. Extraction process of yohimbe bark extract. [greenskybio.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 14. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 15. nbinno.com [nbinno.com]

- 16. Supplier of Yohimbe Bark Extract by Supercritical Carbon Dioxide Extraction. [plantextractwholesale.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 21. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

Yohimbine HCl: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yohimbine Hydrochloride (HCl) is an indole alkaloid extracted from the bark of the Pausinystalia yohimbe tree.[1] It is a well-established α2-adrenergic receptor antagonist, a property that underpins its diverse pharmacological applications, including the treatment of erectile dysfunction, its use as a veterinary anesthetic reversal agent, and its investigation for potential roles in weight management and mood disorders.[1][2][3] This technical guide provides an in-depth analysis of the molecular structure, chemical properties, and associated signaling pathways of yohimbine HCl, tailored for a scientific audience. The information presented herein is intended to support further research and drug development efforts centered on this multifaceted compound.

Molecular Structure and Physicochemical Properties

Yohimbine is a pentacyclic monoterpenoid indole alkaloid.[1] Its hydrochloride salt is the common form utilized in pharmaceutical preparations due to its improved solubility. The chemical and physical properties of yohimbine and its hydrochloride salt are summarized in the tables below.

Table 1: Chemical Identification and Formula

| Property | Value |

| Chemical Name | Methyl 17α-hydroxy-yohimban-16α-carboxylate hydrochloride[4] |

| Synonyms | Yohimbine HCl, Aphrodine, Corynine, Quebrachine[5] |

| Molecular Formula | C₂₁H₂₆N₂O₃·HCl[6] |

| Molecular Weight | 390.9 g/mol [6] |

| CAS Number | 65-19-0[6] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to slightly yellow crystalline powder[3][6] | [3][6] |

| Melting Point | 288–290 °C (decomposes) | [6] |

| Solubility | Soluble in chloroform, methanol, and ethanol; slightly soluble in water | [3] |

| Water Solubility | ~10 mg/mL[7] | [7] |

| pKa | 6.0 - 7.5 | [1][8] |

| Optical Rotation | [α]20/D = +100° to +105° (c=1 in H₂O) | [6] |

| LogP (Octanol-Water) | ~2.6 | [7] |

Pharmacological Properties and Mechanism of Action

Yohimbine HCl's primary pharmacological effect is its competitive antagonism of α2-adrenergic receptors.[2] By blocking these presynaptic autoreceptors, it inhibits the negative feedback loop that normally regulates norepinephrine release, leading to increased synaptic concentrations of norepinephrine and enhanced sympathetic nervous system activity.[1][9] This action underlies many of its physiological effects, including increased heart rate, blood pressure, and mobilization of fat stores.[1][2]

Yohimbine also exhibits a lower affinity for other receptors, which may contribute to its complex pharmacological profile.[1]

Table 3: Receptor Binding Affinities

| Receptor Subtype | pKi |

| Human α2A-adrenoceptor | 8.52 |

| Human α2B-adrenoceptor | 8.00 |

| Human α2C-adrenoceptor | 9.17 |

Source: Tocris Bioscience

Table 4: Pharmacokinetic Parameters in Humans (Oral Administration)

| Parameter | Value |

| Absorption Half-time | 0.17 ± 0.11 h |

| Elimination Half-life | 0.60 ± 0.26 h[10] |

| Bioavailability | Highly variable, ranging from 7% to 87% (mean 33%)[11] |

Note: Pharmacokinetic parameters can vary significantly between individuals.

Key Signaling Pathways

The biological effects of yohimbine HCl are mediated through its modulation of various intracellular signaling pathways.

α2-Adrenergic Receptor Antagonism and Norepinephrine Release

The principal mechanism of yohimbine HCl involves the blockade of α2-adrenergic receptors on presynaptic nerve terminals. This disinhibits the release of norepinephrine, leading to increased activation of postsynaptic adrenergic receptors and downstream signaling cascades.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Yohimbine Hydrochloride? [synapse.patsnap.com]

- 3. Yohimbine hydrochloride | 65-19-0 [chemicalbook.com]

- 4. Yohimbine (PIM 567) [inchem.org]

- 5. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. bc9.co [bc9.co]

- 8. tandfonline.com [tandfonline.com]

- 9. Ergogenic and Sympathomimetic Effects of Yohimbine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics of yohimbine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Yohimbine bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Yohimbine's Effects on the Central and Peripheral Nervous Systems: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, is a potent and selective antagonist of α2-adrenergic receptors. This primary mechanism of action drives its complex and multifaceted effects on both the central (CNS) and peripheral nervous systems (PNS). By blocking presynaptic α2-adrenoceptors, yohimbine disinhibits the negative feedback loop on norepinephrine (NE) release, leading to a significant increase in synaptic NE and subsequent sympathomimetic effects.[1][2][3] This guide provides an in-depth technical overview of the pharmacological actions of yohimbine, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: α2-Adrenergic Receptor Antagonism

Yohimbine's principal pharmacological effect is its competitive antagonism of α2-adrenergic receptors.[4] These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.[5][6] In the CNS, α2-adrenoceptors are predominantly located presynaptically on noradrenergic neurons, particularly in the locus coeruleus, where they function as autoreceptors to inhibit NE release.[7][8] In the periphery, they are found on presynaptic nerve terminals and on vascular smooth muscle.

By binding to these receptors, yohimbine prevents norepinephrine from exerting its inhibitory feedback, leading to an uncontrolled release of norepinephrine into the synaptic cleft.[9] This surge in norepinephrine is the primary driver of yohimbine's physiological and psychological effects.

Data Presentation: Quantitative Effects of Yohimbine

The following tables summarize the quantitative data on yohimbine's receptor binding affinities, its impact on neurotransmitter levels, and its physiological effects.

Table 1: Receptor Binding Affinity of Yohimbine

| Receptor Subtype | Species | pKi | Ki (nM) | Reference |

| α2A-Adrenergic | Human | 8.2 - 8.5 | 0.32 - 0.63 | [10] |

| α2B-Adrenergic | Human | 8.7 | 0.20 | [10] |

| α2C-Adrenergic | Human | 9.6 | 0.025 | [10] |

| α1A-Adrenergic | Human | 6.7 | 200 | [10] |

| α1B-Adrenergic | Human | 6.8 | 158 | [10] |

| α1D-Adrenergic | Human | 6.8 | 158 | [10] |

| 5-HT1A | Human | 7.3 | 50.1 | [10] |

| 5-HT1B | Human | 6.8 | 158 | [10] |

| 5-HT1D | Human | 7.6 | 25.1 | [10] |

| Dopamine D2 | Human | 6.4 | 398 | [10] |

| Dopamine D3 | Human | <5 | >10,000 | [10] |

Table 2: Effects of Yohimbine on Neurotransmitter Levels

| Experimental Model | Yohimbine Dose | Brain Region | Neurotransmitter Change | Reference |

| Freely moving rats | 5.0 mg/kg, i.p. | Hippocampus | Norepinephrine efflux increased to 230% of basal levels | [11] |

| Anesthetized Göttingen minipigs | 1-10 mg/kg (Amphetamine challenge) | Thalamus, Striatum, Cortex | Significant increase in extracellular noradrenaline | [4][12] |

| Freely moving rats | 2.0 mg/kg | Medial Prefrontal Cortex | Modest increase in dopamine levels | [13] |

| Freely moving rats | 2.0 mg/kg | Nucleus Accumbens | No significant change in dopamine levels | [13] |

Table 3: Physiological Effects of Yohimbine in Humans

| Parameter | Yohimbine Dose | Subject Group | Observed Effect | Reference |

| Blood Pressure | 0.125 mg/kg, i.v. | Normal male volunteers | Mean BP: +14 ± 1 torr; Systolic BP: +28 ± 3 torr; Diastolic BP: +8 ± 1 torr | [10] |

| Plasma Norepinephrine | 0.125 mg/kg bolus, 0.001 mg/kg/min infusion | Normal male volunteers | Two- to three-fold increase | [10] |

| Heart Rate | 0.125 mg/kg, i.v. | Normal male volunteers | No significant change | [10] |

| Panic Symptoms | 20 mg, oral | Panic disorder patients | Significant increases in anxiety and panicky ratings | [14] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of yohimbine's effects.

In Vivo Microdialysis for Neurotransmitter Release

-

Objective: To measure extracellular levels of norepinephrine in the hippocampus of freely moving rats following yohimbine administration.

-

Subjects: Male Sprague-Dawley rats.

-

Surgical Procedure: Rats are anesthetized and a guide cannula is stereotaxically implanted above the hippocampus. After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Microdialysis Procedure: The probe is perfused with artificial cerebrospinal fluid (aCSF). Dialysate samples are collected at regular intervals (e.g., every 15 minutes) before and after drug administration.

-

Drug Administration: Yohimbine (5.0 mg/kg) is administered via intraperitoneal (i.p.) injection.

-

Analysis: Norepinephrine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Interpretation: Changes in norepinephrine levels post-yohimbine are expressed as a percentage of the baseline levels.[11]

Electrophysiological Recording in the Locus Coeruleus

-

Objective: To assess the effect of yohimbine on the firing rate of noradrenergic neurons in the locus coeruleus (LC).

-

Subjects: Anesthetized rats.

-

Procedure: A recording microelectrode is stereotaxically lowered into the LC. Single-unit extracellular recordings are obtained to measure the spontaneous firing rate of LC neurons.

-

Drug Administration: Yohimbine is administered intravenously (i.v.) or microinfused directly into the LC.

-

Data Analysis: The firing rate (spikes per second) of individual neurons is recorded before and after yohimbine administration. Changes in firing rate are analyzed to determine the excitatory or inhibitory effects of the drug.[7][8][15]

Human Model of Yohimbine-Induced Panic Attack

-

Objective: To investigate the anxiogenic effects of yohimbine in healthy volunteers and patients with panic disorder.

-

Subjects: Healthy volunteers and patients diagnosed with panic disorder according to DSM criteria.

-

Procedure: A double-blind, placebo-controlled design is typically used. Participants receive an oral dose of yohimbine hydrochloride (e.g., 20 mg) or a placebo.

-

Assessments:

-

Subjective: Visual analog scales for anxiety and other mood states, and the Panic Attack Symptom Scale.

-

Physiological: Blood pressure, heart rate, and plasma levels of 3-methoxy-4-hydroxyphenylglycol (MHPG), a norepinephrine metabolite.

-

-

Data Analysis: Changes in subjective and physiological measures from baseline are compared between the yohimbine and placebo groups, and between healthy and patient populations.[9][14][16][17][18]

Preclinical Assessment of Erectile Function in Rats

-

Objective: To evaluate the pro-erectile effects of yohimbine in a rat model.

-

Subjects: Male rats.

-

Procedure:

-

Behavioral Mating Tests: Male rats are administered yohimbine (e.g., 0.2 mg/kg, i.p.) and placed with a receptive female. Copulatory behaviors such as mount, intromission, and ejaculation latencies and frequencies are recorded.[19][20][21]

-

Cavernous Nerve Stimulation: In anesthetized rats, the cavernous nerve is electrically stimulated to induce erection. Intracavernosal pressure (ICP) is measured as an index of erectile response. The effect of yohimbine on the ICP response to nerve stimulation is assessed.[22][23]

-

-

Data Analysis: Behavioral parameters and ICP changes are compared between yohimbine-treated and control groups.

Clinical Trial for Erectile Dysfunction

-

Objective: To assess the efficacy and safety of oral yohimbine for the treatment of erectile dysfunction (ED).

-

Design: A double-blind, placebo-controlled, randomized clinical trial.

-

Participants: Male patients with a clinical diagnosis of ED. Exclusion criteria may include specific organic causes of ED or use of contraindicated medications.

-

Intervention: Patients are randomized to receive oral yohimbine hydrochloride (e.g., up to 42.0 mg daily) or a placebo for a specified duration (e.g., one month).[24]

-

Efficacy Measures:

-

Patient-reported outcomes (e.g., International Index of Erectile Function - IIEF).

-

Success rates for sexual intercourse.

-

-

Safety Monitoring: Adverse events are recorded throughout the trial.

-

Data Analysis: Efficacy and safety outcomes are compared between the yohimbine and placebo groups.[3][24][25][26][27]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Caption: Yohimbine's antagonism of presynaptic α2-adrenergic receptors.

Caption: A generalized workflow for preclinical studies of yohimbine.

Caption: Logical relationship of yohimbine's effects on the CNS and PNS.

Conclusion

Yohimbine's well-defined mechanism of action as an α2-adrenergic antagonist makes it a valuable tool for neuropharmacological research and a compound with therapeutic potential. Its ability to potently increase noradrenergic transmission underlies its effects on arousal, mood, and physiological parameters. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into its complex pharmacology and for the development of novel therapeutics targeting the noradrenergic system. Careful consideration of its dose-dependent effects and its potential for anxiogenesis is crucial for its application in both preclinical and clinical settings.

References

- 1. Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ergogenic and Sympathomimetic Effects of Yohimbine: A Review [mdpi.com]

- 3. Efficacy and Safety of Oral Combination of Yohimbine and L-arginine (SX) for the Treatment of Erectile Dysfunction: a multicenter, randomized, double blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]

- 7. Yohimbine reduces inhibition of lamina X neurones by stimulation of the locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microinfusion of clonidine and yohimbine into locus coeruleus alters EEG power spectrum: effects of aging and reversal by phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of hippocampal norepinephrine release as measured by microdialysis perfusion: pharmacological and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Effect of yohimbine on reinstatement of operant responding in rats is dependent on cue contingency but not food reward history - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anxiogenic properties of yohimbine. I. Behavioral, physiological and biochemical measures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo patch-clamp recording from locus coeruleus neurones in the rat brainstem - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neurobiological mechanisms of panic anxiety: biochemical and behavioral correlates of yohimbine-induced panic attacks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. EFFECTS OF YOHIMBINE AND HYDROCORTISONE ON PANIC SYMPTOMS, AUTONOMIC RESPONSES AND ATTENTION TO THREAT IN HEALTHY ADULTS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Noradrenergic function in panic anxiety. Effects of yohimbine in healthy subjects and patients with agoraphobia and panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Potential effects of yohimbine and sildenafil on erectile dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Yohimbine attenuates aging-induced sexual deficiencies in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Yohimbine enhances the effect of sildenafil on erectile process in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Effect of yohimbine hydrochloride on erectile impotence: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [PDF] Efficacy and Safety of Oral Combination of Yohimbine and L-arginine (SX) for the Treatment of Erectile Dysfunction: a multicenter, randomized, double blind, placebo-controlled clinical trial | Semantic Scholar [semanticscholar.org]

- 26. Yohimbine as a treatment for erectile dysfunction: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Historical and Traditional Uses of Yohimbe Bark (Pausinystalia johimbe) in Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbe (Pausinystalia johimbe), a tall evergreen tree native to the lowland forests of western and central Africa, has a rich history of use in traditional medicine.[1][2][3] The bark of the tree is the primary source of a complex mixture of indole alkaloids, with yohimbine being the most well-known and pharmacologically active constituent.[4][5][6] Historically, the bark was utilized by various African cultures for a wide range of ailments, from common afflictions to more specific conditions.[1][7] Its reputation, particularly as a powerful aphrodisiac, has transcended traditional use and attracted significant scientific interest in Western medicine, leading to the isolation and investigation of its active compounds.[4][8] This guide provides a technical overview of the historical and traditional medicinal applications of yohimbe bark, summarizes quantitative data, details its pharmacology, and presents representative experimental workflows for its study.

Historical and Traditional Medicinal Applications

The use of yohimbe bark is deeply rooted in West African traditional medicine, where it was employed for numerous purposes. Its primary and most celebrated use was as an aphrodisiac to treat impotence and enhance sexual performance and desire.[1][3][8][9] Beyond its effects on sexual function, traditional applications included the treatment of:

-

As a stimulant to prevent drowsiness and enhance performance for athletes and hunting dogs.[11]

The bark was also used for its psychoactive properties, sometimes smoked as a hallucinogen.[7][10]

Traditional Preparation and Administration

The methods of preparing and administering yohimbe bark varied depending on the intended therapeutic use. The two most common forms of preparation were as a powder or a liquid decoction.[11]

-

Decoction (Tea): The most common method involved boiling the bark in water.[12][13] The resulting liquid would be consumed. One traditional recipe involves boiling one teaspoon of bark per cup of water for 10-15 minutes.[12]

-

Powder: The dried bark was often ground into a fine powder, which could be eaten directly in small amounts for conditions like physical and sexual fatigue.[13][14]

-

Tincture: An extract of the bark in alcohol was also used, typically administered in doses of 5 to 10 drops, three times per day.[7]

-

Maceration: The bark could also be macerated (soaked) in water before being consumed.[13]

-

Inhalation: For hallucinogenic purposes, the bark was sometimes smoked.[10]

Quantitative Data Summary

The alkaloid content of Pausinystalia johimbe bark is highly variable but can constitute up to 6% of its total weight.[11][15] Yohimbine, the principal alkaloid, typically makes up 10% to 15% of this total alkaloid content.[4][10]

Table 1: Traditional Preparations and Dosages

| Preparation Method | Traditional Dosage | Intended Use | Reference(s) |

| Decoction (Tea) | 1 teaspoon of bark per cup of water | General Use | [12] |

| Decoction (Tea) | 1-2 grams of bark per 250 ml of water | General Use | [12] |

| Tincture | 5-10 drops, three times per day | Aphrodisiac | [7] |

| Pulverized Bark | Small amounts eaten daily | Fatigue, Aphrodisiac | [13] |

Table 2: Clinical and Preclinical Dosages of Purified Yohimbine

| Condition Studied | Dosage | Subject | Reference(s) |

| Erectile Dysfunction | 15-30 mg daily | Human | [7] |

| Erectile Dysfunction | 5-10 mg, three times per day | Human | [5][6] |

| Weight Loss | 5 mg, four times per day | Human | [7] |

| Fat Burning | 0.2 mg/kg bodyweight daily | Human | [16] |

| Xerostomia (Dry Mouth) | 6 mg, three times per day | Human | [10] |

| Appetite Suppression | 2.1-4.6 mg/kg | Obese Rats | [17] |

| Oxidative Stress | 2-5 mg/kg/day | Rats | [18] |

| Neointimal Hyperplasia | 5-10 mg/kg | Mice | [19] |

Pharmacology and Signaling Pathways

The pharmacological effects of yohimbe are primarily attributed to its main alkaloid, yohimbine.

Primary Mechanism: α2-Adrenergic Receptor Antagonism

Yohimbine is a potent and selective antagonist of α2-adrenergic receptors.[4][5][20] These receptors are located presynaptically on noradrenergic neurons and function as autoreceptors in a negative feedback loop; when stimulated by norepinephrine (NE), they inhibit further NE release. By blocking these receptors, yohimbine interrupts this feedback mechanism, leading to a significant increase in the release of norepinephrine into the synaptic cleft.[17][20] This surge in sympathetic nervous system activity is responsible for many of yohimbine's physiological effects, including increased heart rate, blood pressure, and fat mobilization.[17][21]

Other Receptor Interactions

While its primary action is on α2-adrenergic receptors, yohimbine also demonstrates moderate affinity for α1-adrenergic, dopamine D2, and various serotonin (5-HT) receptors, including 5-HT1A, 5-HT1B, and 5-HT1D.[4] These interactions, though weaker, may contribute to its complex pharmacological profile.

PLCγ1 Signaling Pathway Inhibition

Recent research has uncovered mechanisms independent of α2-adrenergic antagonism. In vascular smooth muscle cells (VSMCs), yohimbine has been shown to suppress proliferation stimulated by platelet-derived growth factor (PDGF-BB).[19] This effect is mediated by the attenuation of phospholipase C-γ1 (PLCγ1) phosphorylation, a key step in the PDGF signaling cascade that leads to cell growth and migration. This suggests a potential role for yohimbine in treating vascular proliferative diseases like atherosclerosis.[19]

References

- 1. fugus-ijsgs.com.ng [fugus-ijsgs.com.ng]

- 2. manual.co [manual.co]

- 3. govinfo.gov [govinfo.gov]

- 4. Yohimbine - Wikipedia [en.wikipedia.org]

- 5. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yohimbine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Yohimbe – Health Information Library | PeaceHealth [peacehealth.org]

- 8. Yohimbine as a treatment for erectile dysfunction: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yohimbe: Benefits, Uses, Side Effects, and More [healthline.com]

- 10. Yohimbe Uses, Benefits & Dosage [drugs.com]

- 11. apps.worldagroforestry.org [apps.worldagroforestry.org]

- 12. bachari.gr [bachari.gr]

- 13. Yohimbé [utep.edu]

- 14. Yohimbine Bark Extract: Manufacturing Process and Future Demand Growth [plantextractwholesale.com]

- 15. Pausinystalia johimbe [prota.prota4u.org]

- 16. examine.com [examine.com]

- 17. examine.com [examine.com]

- 18. Yohimbine Alleviates Oxidative Stress and Suppresses Aerobic Cysteine Metabolism Elevated in the Rat Liver of High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? [mdpi.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Binding Affinities of Yohimbine for Serotonin and Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the binding profile of yohimbine, an indole alkaloid, with a specific focus on its interactions with serotonin (5-HT) and dopamine (D) receptor subtypes. Yohimbine is primarily recognized as a selective antagonist of α2-adrenergic receptors, but it also exhibits significant affinity for a range of monoaminergic receptors, contributing to its complex pharmacological effects.[1][2] Understanding this multi-receptor binding profile is critical for elucidating its mechanism of action and guiding further drug development.

Data Presentation: Binding Affinities

The following tables summarize the quantitative binding affinities of yohimbine for various human (h) serotonin and dopamine receptor subtypes. The data is presented as Ki (in nM), which represents the inhibition constant and is a measure of the drug's binding affinity for the receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Yohimbine Binding Affinities for Serotonin (5-HT) Receptors

| Receptor Subtype | Ki (nM) | Functional Activity | Reference |

|---|---|---|---|

| h5-HT1A | 74 | Partial Agonist | [3][4][5] |

| h5-HT1B | Significant Affinity | Antagonist | [4][5] |

| h5-HT1D | Significant Affinity | Antagonist | [4][5] |

| 5-HT2 | Moderate Affinity | Antagonist |[6] |

Note: "Significant Affinity" indicates that while binding is confirmed, specific Ki values were not provided in the cited literature. The rank order of affinity for serotonin receptors is generally reported as 5-HT1A > 5-HT1B > 5-HT1D.[2][7]

Table 2: Yohimbine Binding Affinities for Dopamine (D) Receptors

| Receptor Subtype | Ki (nM) | Functional Activity | Reference |

|---|---|---|---|

| hD2 | Significant Affinity | Antagonist | [4][5][8] |

| hD3 | 2430 | Weak Affinity |[4][5][9] |

Note: Yohimbine's affinity for dopamine receptors is generally weaker than for serotonin and α2-adrenergic receptors.[10][11] The rank order of affinity is typically D3 > D2.[2][7]

Experimental Protocols

The binding affinity data presented above is primarily determined through competitive radioligand binding assays. Functional assays, such as [35S]GTPγS binding, are then often used to determine whether the compound acts as an agonist or antagonist.[4][5]

2.1 Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," i.e., yohimbine) to displace a radiolabeled ligand from a specific receptor.[12][13]

Objective: To determine the inhibition constant (Ki) of yohimbine for a target receptor.

Materials:

-

Cell membranes expressing the target human serotonin or dopamine receptor subtype.[14]

-

A high-affinity radioligand specific for the target receptor (e.g., [3H]Yohimbine, [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[15]

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[15]

-

Scintillation cocktail.

-

96-well plates.

Methodology:

-

Membrane Preparation: Frozen cell pellets or tissues containing the receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the final assay buffer. Protein concentration is determined using a standard method like a BCA or Bradford assay.[12]

-

Assay Setup: The assay is conducted in 96-well plates. Components are added in a specific order: assay buffer, membrane preparation, varying concentrations of yohimbine (competitor), and finally, a fixed concentration of the radioligand.[12]

-

Total Binding: Radioligand + Membrane Preparation.

-

Non-specific Binding (NSB): Radioligand + Membrane Preparation + a high concentration of an unlabeled specific ligand to saturate the receptors.

-

Competitor Binding: Radioligand + Membrane Preparation + varying concentrations of yohimbine.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[12]

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then quickly washed with ice-cold wash buffer.[15]

-

Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is measured using a scintillation counter.[12]

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the yohimbine concentration.

-

The data is fitted to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of yohimbine that inhibits 50% of the specific binding of the radioligand).[12]

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation :[12] Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

2.2 [35S]GTPγS Functional Assay

This assay is used to determine the functional activity (agonist, antagonist, or inverse agonist) of a compound at G-protein coupled receptors (GPCRs). It measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist.

-

Agonist Activity: An agonist will stimulate the binding of [35S]GTPγS above basal levels. Yohimbine shows partial agonist activity at 5-HT1A receptors.[4][5]

-

Antagonist Activity: An antagonist will block the agonist-stimulated binding of [35S]GTPγS but will have no effect on its own. Yohimbine demonstrates antagonist activity at 5-HT1B, 5-HT1D, and D2 receptors.[4][5]

Visualizations: Workflows and Signaling Pathways

3.1 Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

3.2 Yohimbine Interaction with Gi-Coupled Receptors

Yohimbine interacts with several Gi-coupled receptors, including 5-HT1A (as a partial agonist) and D2/D3 (as an antagonist). The diagram below illustrates the canonical Gi signaling pathway that these receptors modulate.

Caption: Simplified Gi-protein signaling pathway relevant to yohimbine.

References

- 1. yohimbine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yohimbine as a serotonergic agent: evidence from receptor binding and drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Yohimbine and rauwolscine inhibit 5-hydroxytryptamine-induced contraction of large coronary arteries of calf through blockade of 5 HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Antidopaminergic properties of yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. mdpi.com [mdpi.com]

- 11. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

The Pharmacokinetic Profile of Yohimbine Across Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia johimbe tree, is a potent and selective antagonist of α2-adrenergic receptors. This antagonism disrupts the negative feedback loop of norepinephrine release, leading to increased synaptic concentrations of this neurotransmitter and subsequent activation of the sympathetic nervous system. This pharmacological action has led to its investigation for a variety of therapeutic applications. A thorough understanding of its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—in preclinical animal models is paramount for the rational design of non-clinical safety and efficacy studies and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the pharmacokinetics of yohimbine in key animal models, with a focus on quantitative data, experimental methodologies, and relevant physiological pathways.

Pharmacokinetic Parameters

The pharmacokinetic profile of yohimbine exhibits significant variability across different animal species. The following tables summarize key pharmacokinetic parameters following intravenous (IV) administration.

Table 1: Intravenous Pharmacokinetic Parameters of Yohimbine in Various Animal Models

| Parameter | Rat (Sprague-Dawley) | Dog (Mongrel) | Horse (Standardbred/Adult) | Steer |

| Dose (mg/kg) | 1 | 0.4 | 0.075 - 0.15 / 0.12 | 0.25 |

| Half-life (t½) | 16.3 h (elimination)[1][2] | 104.1 ± 32.1 min | 52.8 - 76.1 min / 4.4 ± 0.9 h | 46.7 ± 24.4 min |

| Clearance (CL) | 11 mL/h/kg[1][2] | 29.6 ± 14.7 mL/min/kg[3][4] | 34.0 - 39.6 mL/min/kg / 13.5 ± 2.1 mL/min/kg[5] | 69.6 ± 35.1 mL/min/kg[3][4] |

| Volume of Distribution (Vd) | 259 mL/kg[1][2] | 4.5 ± 1.8 L/kg[3][4] | 2.7 - 4.6 L/kg / 3.3 ± 1.3 L/kg[5] | 4.9 ± 1.4 L/kg[3][4] |

| Area Under the Curve (AUC) | - | Significantly greater than in horses[3][4] | - | - |

| Mean Residence Time (MRT) | - | 163.6 ± 49.7 min | 106.2 - 118.7 min | 86.7 ± 46.2 min |

Note: Data are presented as mean ± standard deviation where available. Different studies may use different experimental conditions, leading to variations in reported values.

Oral bioavailability of yohimbine is highly variable, ranging from 10% to 90% in humans, and is influenced by first-pass metabolism.[6] In rats, oral bioavailability is also reported to be low.[7]

Distribution

Yohimbine is widely distributed throughout the body. In rats, it rapidly enters the brain, with concentrations peaking within minutes of intravenous administration.[1][2]

Table 2: Tissue Distribution of Yohimbine in Rats

| Tissue | Concentration (ng/g) at 5 min post 1 mg/kg IV injection |

| Brain | ~5000[1][2] |

Further quantitative data on tissue-to-plasma concentration ratios in a wider range of tissues and species is an area for further investigation.

Metabolism

Yohimbine is extensively metabolized, primarily in the liver by cytochrome P450 (CYP) enzymes. The main metabolic pathways involve oxidation to form hydroxylated metabolites.

Key Metabolites:

-

11-hydroxy-yohimbine: A major, pharmacologically active metabolite.

-

10-hydroxy-yohimbine: A minor metabolite.

The specific CYP450 isoforms responsible for yohimbine metabolism include CYP2D6 and CYP3A4 in humans.[5][8] There are species differences in the expression and activity of these enzymes, which contributes to the observed pharmacokinetic variability. For instance, dogs have been identified as a potentially representative animal model for alpha-adrenergic antagonism, though caution is still advised when extrapolating to humans.[9] In vitro studies using liver microsomes from different species can help elucidate these differences.

Excretion

Yohimbine and its metabolites are primarily excreted in the urine.

Signaling Pathways

Yohimbine's primary pharmacological effect is the blockade of presynaptic α2-adrenergic receptors in the central and peripheral nervous systems. This action inhibits the negative feedback mechanism that normally regulates norepinephrine release, leading to an increased concentration of norepinephrine in the synaptic cleft. The elevated norepinephrine then acts on postsynaptic α1- and β-adrenergic receptors, triggering a cascade of downstream signaling events.

References

- 1. The pharmacokinetic properties of yohimbine in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interrogating the relationship between rat in vivo tissue distribution and drug property data for >200 structurally unrelated molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Relationship of cytochrome P450 pharmacogenetics to the effects of yohimbine on gastrointestinal transit and catecholamines in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Prediction of species differences (rats, dogs, humans) in the in vivo metabolic clearance of YM796 by the liver from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A liquid chromatographic procedure for the analysis of yohimbine in equine serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Facets of Yohimbine: A Technical Guide to Preclinical Stimulant and Aphrodisiac Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbine is an indole alkaloid extracted from the bark of the Central African Pausinystalia yohimbe tree. Traditionally used in folk medicine to improve vitality and as an aphrodisiac, its complex pharmacology has made it a subject of significant preclinical research. This technical guide provides an in-depth analysis of yohimbine's roles as a central nervous system stimulant and a pro-sexual agent, focusing exclusively on preclinical data. It details the underlying mechanisms of action, experimental protocols for evaluation, and quantitative outcomes from key studies, serving as a resource for researchers in pharmacology and drug development.

Core Mechanism of Action and Receptor Pharmacology

Yohimbine's primary pharmacological action is the selective antagonism of α2-adrenergic receptors (α2-ARs).[1][2] Presynaptic α2-ARs function as autoreceptors that provide negative feedback to inhibit norepinephrine (NE) release from sympathetic neurons. By blocking these receptors, yohimbine disinhibits the neuron, leading to a significant increase in the synaptic concentration of NE.[1][2] This surge in noradrenergic activity is the foundational mechanism for its stimulant and physiological effects.

Beyond its primary target, yohimbine exhibits a complex receptor binding profile, interacting with various monoaminergic receptors, albeit with lower affinity. This polypharmacology contributes to its diverse behavioral effects.[1]

Table 1: Receptor Binding Affinity of Yohimbine

| Receptor Target | Affinity / Action | Implication in Preclinical Models |

|---|---|---|